1-(5-Bromo-4-ethyl-2-hydroxyphenyl)ethan-1-one
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Overview
Description
1-(5-Bromo-4-ethyl-2-hydroxyphenyl)ethan-1-one is an organic compound belonging to the class of aromatic ketones It is characterized by the presence of a bromine atom, an ethyl group, and a hydroxyl group attached to a phenyl ring, with an ethanone group as the functional group
Preparation Methods
The synthesis of 1-(5-Bromo-4-ethyl-2-hydroxyphenyl)ethan-1-one can be achieved through several synthetic routes. One common method involves the bromination of 4-ethyl-2-hydroxyacetophenone using bromine in the presence of a suitable solvent like acetic acid. The reaction is typically carried out at room temperature, and the product is purified through recrystallization .
Industrial production methods may involve the use of more efficient and scalable processes, such as continuous flow reactors, to ensure consistent quality and yield. These methods often incorporate advanced purification techniques like chromatography to achieve high purity levels .
Chemical Reactions Analysis
1-(5-Bromo-4-ethyl-2-hydroxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding quinone derivative.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(5-Bromo-4-ethyl-2-hydroxyphenyl)ethan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-4-ethyl-2-hydroxyphenyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1-(5-Bromo-4-ethyl-2-hydroxyphenyl)ethan-1-one can be compared with other similar compounds, such as:
1-(5-Bromo-2-hydroxyphenyl)ethan-1-one: Similar structure but lacks the ethyl group.
1-(5-Chloro-2-hydroxyphenyl)ethan-1-one: Contains a chlorine atom instead of bromine.
1-(5-Fluoro-2-hydroxyphenyl)ethan-1-one: Contains a fluorine atom instead of bromine.
These compounds share similar chemical properties but differ in their reactivity and applications due to the presence of different substituents .
Properties
CAS No. |
649551-87-1 |
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Molecular Formula |
C10H11BrO2 |
Molecular Weight |
243.10 g/mol |
IUPAC Name |
1-(5-bromo-4-ethyl-2-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C10H11BrO2/c1-3-7-4-10(13)8(6(2)12)5-9(7)11/h4-5,13H,3H2,1-2H3 |
InChI Key |
FCVNPRCPJGZVSO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1Br)C(=O)C)O |
Origin of Product |
United States |
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